4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a multifaceted compound that finds relevance in various scientific domains. This compound boasts a complex structure, bringing together moieties that impart unique properties suitable for a range of applications, from biological research to industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis. Starting materials include quinoline derivatives, sulfonyl chlorides, and benzothiazole compounds. A potential synthetic route could be:
Preparation of 3,4-dihydroquinoline from quinoline under hydrogenation conditions.
Sulfonation of 3,4-dihydroquinoline to yield the sulfonyl chloride intermediate.
Coupling the sulfonyl intermediate with 4-methoxybenzo[d]thiazole-2-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production could leverage continuous flow processes to streamline these steps, optimizing reaction conditions such as temperature, pressure, and solvents to ensure high yield and purity. Catalytic hydrogenation and sulfonation under controlled environments are crucial to scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline and benzothiazole rings can undergo oxidation, forming quinolone and thiazole N-oxide derivatives.
Reduction: Reduction could target the sulfonyl group, potentially converting it to a sulfone or sulfoxide.
Substitution: Electrophilic aromatic substitution (EAS) reactions can modify the aromatic benzene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, hydrogen gas with palladium catalyst.
Bases for EAS: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Quinoline N-oxide derivatives
Sulfone/sulfoxide derivatives
Functionalized benzothiazole and benzamide derivatives
Scientific Research Applications
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide has numerous applications:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Potential use in studying protein interactions due to its ability to cross-link with biological molecules.
Medicine: Investigated for its anticancer properties, acting as a kinase inhibitor.
Industry: Employed in the development of advanced materials, including polymers and nanocomposites.
Mechanism of Action
Mechanism of Effect
The compound exhibits its effects by interacting with specific molecular targets. Its sulfonyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting their activity.
Molecular Targets and Pathways
Kinases: Inhibition of kinases involved in cell signaling pathways.
Enzymes: Interaction with enzymes critical to metabolic pathways, potentially disrupting cancer cell metabolism.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Uniqueness
Compared to these compounds, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide combines functionalities that enhance its biological activity and chemical versatility. The sulfonyl and benzothiazole moieties contribute to its unique properties, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-31-20-9-4-10-21-22(20)25-24(32-21)26-23(28)17-11-13-18(14-12-17)33(29,30)27-15-5-7-16-6-2-3-8-19(16)27/h2-4,6,8-14H,5,7,15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSTVRKBKMSZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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